molecular formula C11H12F2O2 B1413052 Ethyl 4,5-difluoro-2-methylphenylacetate CAS No. 1806312-38-8

Ethyl 4,5-difluoro-2-methylphenylacetate

Cat. No.: B1413052
CAS No.: 1806312-38-8
M. Wt: 214.21 g/mol
InChI Key: CAEPWORLNYJEOV-UHFFFAOYSA-N
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Description

Ethyl 4,5-difluoro-2-methylphenylacetate is a chemical compound characterized by its unique structure, which includes an ethyl group, a phenyl ring substituted with two fluorine atoms and one methyl group, and an acetate moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4,5-difluoro-2-methylbenzoic acid.

  • Esterification Reaction: The carboxylic acid group of 4,5-difluoro-2-methylbenzoic acid is converted to an ester by reacting it with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the esterification reaction is often conducted in large batch reactors to produce significant quantities of the compound.

  • Purification: The crude product is purified through distillation or recrystallization to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ester to alcohols or aldehydes.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 4,5-difluoro-2-methylbenzoic acid or 4,5-difluoro-2-methylphenylacetic acid.

  • Reduction Products: 4,5-difluoro-2-methylphenylmethanol or 4,5-difluoro-2-methylbenzyl alcohol.

  • Substitution Products: Amides or other substituted esters.

Scientific Research Applications

Ethyl 4,5-difluoro-2-methylphenylacetate is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand the effects of fluorinated compounds on biological systems.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4,5-difluoro-2-methylphenylacetate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to specific biochemical changes.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

  • Ethyl 2-methylphenylacetate: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.

  • Ethyl 4-fluoro-2-methylphenylacetate: Contains only one fluorine atom, leading to variations in its properties and applications.

Uniqueness: Ethyl 4,5-difluoro-2-methylphenylacetate is unique due to the presence of two fluorine atoms, which significantly influence its chemical behavior and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 2-(4,5-difluoro-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-3-15-11(14)6-8-5-10(13)9(12)4-7(8)2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEPWORLNYJEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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